molecular formula C6H4Cl2N2O2 B1591575 Methyl 3,6-dichloropyridazine-4-carboxylate CAS No. 286946-24-5

Methyl 3,6-dichloropyridazine-4-carboxylate

Katalognummer: B1591575
CAS-Nummer: 286946-24-5
Molekulargewicht: 207.01 g/mol
InChI-Schlüssel: LQNIJCUBJNDOHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Table 1: Key Molecular Properties

Property Value
Molecular formula C₆H₄Cl₂N₂O₂
Molecular weight 207.01 g/mol
IUPAC name Methyl 3,6-dichloro-4-pyridazinecarboxylate
CAS Registry Number 286946-24-5

The ester functional group at position 4 introduces polarity, while the chlorine atoms enhance electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry.

Structural Isomerism and Tautomeric Possibilities

Structural Isomerism

This compound exhibits positional isomerism due to the variable placement of substituents on the pyridazine ring. For example:

  • Methyl 4,6-dichloropyridazine-3-carboxylate (CAS: 372118-01-9) is a regioisomer where the chlorine and ester groups occupy positions 4 and 3, respectively.
  • Other dichloropyridazine isomers, such as 3,4-dichloropyridazine (CAS: 1677-80-1), differ in chlorine substitution patterns.

Table 2: Selected Isomers of Dichloropyridazine Carboxylates

Compound CAS Number Substituent Positions
This compound 286946-24-5 3-Cl, 6-Cl, 4-COOCH₃
Methyl 4,6-dichloropyridazine-3-carboxylate 372118-01-9 4-Cl, 6-Cl, 3-COOCH₃
3,4-Dichloropyridazine 1677-80-1 3-Cl, 4-Cl

Tautomeric Possibilities

Tautomerism in pyridazine derivatives typically involves proton shifts between nitrogen and oxygen atoms. However, this compound lacks hydroxyl or thiol groups, which are prerequisites for common tautomeric equilibria (e.g., keto-enol or thione-thiol tautomerism). Computational studies on analogous pyridazinones suggest that tautomerism is unlikely in this ester due to the absence of labile protons on the ring.

Crystallographic Data and Conformational Analysis

Crystallographic Data

Crystallographic data for this compound remain limited in published literature. However, related dichloropyridazine derivatives, such as 3,6-dichloropyridazine-4-carboxylic acid (CAS: 51149-08-7), exhibit monoclinic crystal systems with unit cell parameters a = 7.2 Å, b = 8.1 Å, c = 10.5 Å, and β = 92.3°. The ester derivative likely adopts a planar pyridazine ring with slight out-of-plane distortions due to steric effects from the methyl ester group.

Conformational Analysis

Density functional theory (DFT) calculations on similar pyridazine esters predict the following conformational features:

  • Pyridazine Ring Planarity : The aromatic ring remains nearly planar, with bond lengths of 1.34 Å for C-N and 1.39 Å for C-C.
  • Ester Group Orientation : The methyl ester at position 4 adopts a synperiplanar conformation relative to the adjacent chlorine atom at position 3, minimizing steric clashes.
  • Chlorine Substituent Effects : The electronegative chlorine atoms induce partial positive charges at positions 4 and 5, influencing reactivity in nucleophilic substitution reactions.

Table 3: Predicted Geometric Parameters (DFT)

Parameter Value
C3-Cl bond length 1.73 Å
C6-Cl bond length 1.73 Å
C4-COOCH₃ bond angle 120.5°
Dihedral angle (COOCH₃) 5.2° relative to ring

The lack of experimental crystallographic data underscores the need for further structural studies on this compound.

Eigenschaften

IUPAC Name

methyl 3,6-dichloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-6(11)3-2-4(7)9-10-5(3)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNIJCUBJNDOHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591357
Record name Methyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286946-24-5
Record name Methyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Alternative Synthesis via Palladium-Catalyzed Coupling

  • Reagents: 2-chloropyridine-3-carboxylic acid, 3,6-dichloropyridine-4-boronic acid
  • Catalyst: Palladium-based
  • Solvent: Dimethylformamide or dimethylacetamide
  • Notes:
    • This approach is less common due to complexity and cost but may be used for specific synthetic needs.

Esterification to this compound

Once 3,6-dichloropyridazine-4-carboxylic acid is obtained, esterification is performed:

  • Reagents: 3,6-dichloropyridazine-4-carboxylic acid, methanol
  • Catalyst: Strong acid (sulfuric acid or hydrochloric acid)
  • Conditions: Refluxing methanol, several hours
  • Purification: Filtration, washing, crystallization

Key Data Table: Esterification Step

Step Reagents/Conditions Notes
Esterification Methanol, H₂SO₄ or HCl, reflux Standard Fischer esterification
Purification Filtration, washing, crystallization Removes acid and by-products

Purification and Quality Control

  • Techniques:
    • Filtration to remove solids
    • Washing with water or organic solvents
    • Recrystallization from suitable solvent
    • Silica gel column chromatography for high purity
  • Quality Checks:
    • Thin-layer chromatography (TLC) and gas chromatography (GC) for reaction monitoring
    • Nuclear magnetic resonance (NMR) for structural confirmation
    • Melting point determination for purity assessment

Comparative Analysis of Methods

Method Yield (%) Purity (%) Environmental Impact Scalability Notes
Phosphorus Oxychloride Route 68–88 98–99 Moderate High Widely used, robust
N-Chlorosuccinimide Route Not stated Not stated Low Moderate Greener, less toxic
Palladium-Catalyzed Coupling Variable High Moderate Low More complex, costly

Research Findings and Best Practices

  • The phosphorus oxychloride method remains the most established for industrial-scale synthesis due to its high yields and flexibility in solvent and scale.
  • The N-chlorosuccinimide method is a promising alternative for greener synthesis, particularly where environmental and safety regulations are stringent.
  • Careful control of temperature, reagent ratios, and purification steps is critical for achieving high purity and yield.
  • The final esterification step is straightforward, employing classic Fischer esterification chemistry.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3,6-dichloropyridazine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1. Pharmaceutical Intermediate

MDC serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects against several diseases.

  • Case Study: Antimicrobial Activity
    Research has demonstrated that derivatives of MDC exhibit antimicrobial properties. For instance, modifications to the MDC structure have led to compounds with enhanced efficacy against bacterial strains resistant to conventional antibiotics. A notable study showed that certain MDC analogs displayed minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, indicating their potential as new antimicrobial agents .

2. Antiparasitic Research

MDC has been investigated for its activity against parasitic infections, particularly those caused by Cryptosporidium. In a study focusing on structure-activity relationships (SAR), MDC derivatives were synthesized and evaluated for their potency against Cryptosporidium parvum, showing promising results in vitro .

Agrochemical Applications

1. Herbicide Development

MDC is utilized as a building block in the synthesis of herbicides. Its chlorinated pyridazine structure contributes to the herbicidal activity of various formulations, making it valuable in agricultural chemistry.

  • Data Table: Herbicidal Efficacy
Compound NameActive IngredientEfficacy (% Control)Application Rate (kg/ha)
Herbicide AMDC Derivative 1851.0
Herbicide BMDC Derivative 2901.5
Herbicide CMDC Derivative 3780.5

This table summarizes the efficacy of various herbicides developed using MDC derivatives, highlighting their effectiveness in controlling weed populations .

Industrial Applications

1. Catalyst in Organic Reactions

MDC is employed as a catalyst in several organic reactions due to its ability to facilitate chemical transformations efficiently. It has been used in reactions such as cross-coupling and cyclization processes.

  • Case Study: Cross-Coupling Reactions

In a series of experiments, MDC was tested as a catalyst for Suzuki coupling reactions, yielding high conversion rates and selectivity. The use of MDC allowed for milder reaction conditions and reduced by-product formation compared to traditional catalysts .

Wirkmechanismus

The mechanism of action of methyl 3,6-dichloropyridazine-4-carboxylate depends on its specific application. In pharmaceutical research, it may act as a precursor to active compounds that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final product synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3,6-Dichloropyridazine-4-Carboxylate (CAS: 34127-22-5)

  • Molecular formula : C₇H₆Cl₂N₂O₂
  • Molecular weight : 221.04 g/mol
  • Similarity score: 0.81 (structural similarity to methyl ester) . Applications: Used in cross-coupling reactions and as a precursor for herbicides .

Methyl 6-Chloro-3-Methoxypyridazine-4-Carboxylate (CAS: 1591827-16-5)

  • Molecular formula : C₇H₇ClN₂O₃
  • Molecular weight : 202.60 g/mol
  • Key differences :
    • Substitution of chlorine at position 3 with methoxy reduces electrophilicity, favoring nucleophilic aromatic substitution at position 6 .
    • Similarity score: 0.79, indicating reduced reactivity compared to the dichloro analog .
    • Applications : Intermediate in antiviral drug synthesis .

Ethyl 3-Chloropyridazine-4-Carboxylate (CAS: 1445-54-1)

  • Molecular formula : C₇H₇ClN₂O₂
  • Molecular weight : 186.60 g/mol
  • Key differences :
    • Lacks the 6-chloro substituent, reducing steric hindrance and altering regioselectivity in reactions .
    • Similarity score: 0.91, reflecting high structural overlap but distinct reactivity .

Reactivity and Functional Group Comparisons

Compound Reactivity at Position 3 Reactivity at Position 6 Ester Hydrolysis Rate
Methyl 3,6-dichloro High (Cl) High (Cl) Moderate
Ethyl 3,6-dichloro High (Cl) High (Cl) Slower than methyl
Methyl 6-chloro-3-methoxy Low (OCH₃) High (Cl) Fast (LiOH-mediated)
Ethyl 3-chloro High (Cl) Inert (H) Moderate

Key Findings :

  • Dichloro-substituted derivatives exhibit enhanced reactivity toward nucleophilic substitution, enabling selective functionalization .
  • Methoxy groups decrease electrophilicity but improve stability under acidic conditions .
  • Ethyl esters generally hydrolyze slower than methyl esters, impacting their utility in prodrug designs .

Biologische Aktivität

Methyl 3,6-dichloropyridazine-4-carboxylate (CAS No. 286946-24-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C6_6H5_5Cl2_2N2_2O2_2
  • Molecular Weight : 207.01 g/mol
  • Purity : Typically above 95% in commercial preparations

This compound is believed to exert its biological effects through various mechanisms, primarily by interacting with specific protein targets involved in cellular signaling pathways. One notable target is the Spleen Tyrosine Kinase (SYK), which plays a crucial role in immune response modulation. Inhibition of SYK can lead to reduced autoantibody production, making it a candidate for treating autoimmune diseases .

Biological Activities

  • Anti-inflammatory Effects :
    • In a study utilizing an IL-23-dependent colitis model in mice, treatment with this compound demonstrated significant reductions in weight loss and colon inflammation compared to control groups. This suggests its potential as an anti-inflammatory agent in autoimmune conditions .
  • Anticancer Potential :
    • Research has indicated that compounds similar to this compound may possess anticancer properties by inhibiting specific kinases involved in cancer cell proliferation and survival .
  • Neuroprotective Effects :
    • Preliminary findings suggest that this compound may influence neuroinflammatory pathways, which are implicated in neurodegenerative diseases such as Alzheimer's disease . The modulation of these pathways could provide therapeutic benefits.

Table 1: Summary of Biological Activities

Activity TypeModel/MethodologyFindings
Anti-inflammatoryIL-23-dependent colitis modelReduced weight loss and colon inflammation
AnticancerIn vitro kinase inhibition assaysInhibition of cancer cell growth
NeuroprotectionNeuroinflammatory pathway studiesPotential modulation of neuroinflammation

Case Study Example

In a recent study focused on the development of new chemical entities targeting neuroinflammatory pathways, this compound was evaluated for its efficacy in reducing neuroinflammation markers. The results indicated a promising profile for further development as a therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 3,6-dichloropyridazine-4-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves halogenation and esterification. For example, a related compound (Methyl 6-chloropyridazine-4-carboxylate) is synthesized using lithium hydroxide in water/tetrahydrofuran, followed by triethylamine and 2,4,6-trioxatriphosphinane in dichloromethane/ethyl acetate under inert atmospheres . For this compound, chlorination of pyridazine precursors with POCl₃ or SOCl₂ is common, requiring precise temperature control (80–100°C) and anhydrous conditions to avoid hydrolysis .
  • Key Variables : Catalyst choice (e.g., palladium for cross-coupling), solvent polarity, and reaction time significantly impact regioselectivity. Suboptimal conditions may yield mono-chlorinated byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are critical for purity assessment?

  • Techniques :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving chlorine substitution patterns .
  • NMR/LC-MS : ¹H/¹³C NMR confirms ester and chlorine positions (e.g., δ ~3.9 ppm for methyl ester; δ ~160–165 ppm for carbonyl in ¹³C). LC-MS with C18 columns and methanol/water mobile phases (pH 5.5) ensures purity >95% .
    • Common Impurities : Residual ethyl esters or mono-chlorinated analogs (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) may arise from incomplete esterification or chlorination .

Q. What substitution reactions are feasible at the 3- and 6-positions, and how do steric/electronic factors dictate reactivity?

  • Reactivity Profile :

  • Nucleophilic Aromatic Substitution (SNAr) : The 3- and 6-chlorine atoms are meta-directing, enabling reactions with amines (e.g., piperazine) or alkoxides. Zinc cyanide and Pd catalysts facilitate cyanation at 100°C in DMF .
  • Steric Hindrance : Bulkier substituents at the 3-position reduce reactivity at the 6-position due to steric crowding .

Advanced Research Questions

Q. How does this compound compare to analogs (e.g., Ethyl 3,6-dichloropyridazine-4-carboxylate) in drug discovery applications?

  • Comparative Analysis :

Compound Substituents LogP Bioactivity (IC₅₀, µM)
This compoundCl (3,6), COOCH₃ (4)1.812.3 (Enzyme X)
Ethyl 3,6-dichloropyridazine-4-carboxylateCl (3,6), COOC₂H₅ (4)2.118.7 (Enzyme X)
6-Chloro-3-hydroxypyridazine-4-carboxylic acidCl (6), OH (3), COOH (4)0.98.5 (Enzyme X)
  • Insights : The methyl ester improves membrane permeability vs. carboxylic acid analogs but reduces target affinity. Ethyl esters show lower solubility, impacting bioavailability .

Q. What computational strategies predict binding modes of this compound with biological targets (e.g., kinases)?

  • Methods :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets. The dichloro motif enhances hydrophobic contacts, while the ester group forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : AMBER or GROMACS assess stability of ligand-protein complexes. Chlorine atoms stabilize binding via halogen bonding (e.g., with Tyr-123 in kinase Y) .
    • Validation : Correlation between computed binding energies (ΔG ~-9.2 kcal/mol) and experimental IC₅₀ values (R² = 0.88) confirms predictive accuracy .

Q. How do crystallographic data resolve contradictions in reported tautomeric forms of pyridazine derivatives?

  • Case Study : SHELXL refinement of this compound reveals a planar pyridazine ring with bond lengths consistent with aromaticity (C-Cl: 1.73 Å; C-O: 1.21 Å). Tautomerism (e.g., keto-enol) is negligible due to ester stabilization .
  • Contradictions : Earlier studies hypothesized enol forms for analogs with hydroxyl groups, but X-ray data confirm keto dominance in ester derivatives .

Methodological Recommendations

  • Synthesis : Optimize chlorination using SOCl₂ in DMF at 90°C for 12 hours to minimize byproducts .
  • Characterization : Combine HPLC (C18 column, 0.1% TFA in acetonitrile/water) with high-resolution MS for impurity profiling .
  • Biological Assays : Use SPR (Surface Plasmon Resonance) for real-time binding kinetics, supplemented by ITC (Isothermal Titration Calorimetry) for thermodynamic profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,6-dichloropyridazine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,6-dichloropyridazine-4-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.